Bicyclo[3.2.0]hept-2-en-6-one

Biocatalysis Baeyer-Villiger Monooxygenase Enzyme Kinetics

Bicyclo[3.2.0]hept-2-en-6-one (CAS 13173-09-6, molecular formula C₇H₈O, molecular weight 108.14 g/mol) is a bicyclic ketone featuring a fused cyclobutane-cyclopentene ring system with a ketone at the 6-position. The compound exists as a racemic (±)-cis mixture of (1S,5R)- and (1R,5S)-enantiomers and is commercially available at purities ≥97-98% (GC).

Molecular Formula C7H8O
Molecular Weight 108.14 g/mol
CAS No. 13173-09-6
Cat. No. B082278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.0]hept-2-en-6-one
CAS13173-09-6
Synonymsicyclo(3,2,0)hept-2-en-6-one
bicyclo(3.2.0)hept-2-en-6-one
Molecular FormulaC7H8O
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1C=CC2C1C(=O)C2
InChIInChI=1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1-2,5-6H,3-4H2
InChIKeyLNLLHUHPGPKRBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[3.2.0]hept-2-en-6-one (CAS 13173-09-6): Core Chemical Profile and Procurement Baseline


Bicyclo[3.2.0]hept-2-en-6-one (CAS 13173-09-6, molecular formula C₇H₈O, molecular weight 108.14 g/mol) is a bicyclic ketone featuring a fused cyclobutane-cyclopentene ring system with a ketone at the 6-position [1][2]. The compound exists as a racemic (±)-cis mixture of (1S,5R)- and (1R,5S)-enantiomers and is commercially available at purities ≥97-98% (GC) . Its physical properties include a boiling point of 158-160°C, density of 1.025 g/mL at 25°C, refractive index of ~1.482, and a flash point of 51°C, with air sensitivity requiring storage under inert atmosphere . This strained bicyclic framework provides a unique structural scaffold for stereoselective transformations and serves as a benchmark substrate for characterizing Baeyer-Villiger monooxygenase (BVMO) activity [3].

Why Generic Substitution Fails for Bicyclo[3.2.0]hept-2-en-6-one: Structural and Reactivity Differentiation from Closest Analogs


Substitution with other bicyclic ketones such as bicyclo[3.2.0]heptan-6-one (saturated analog, CAS 611-13-2), bicyclo[3.2.0]hept-3-en-6-one (regioisomer, CAS 54074-60-1), or bicyclo[3.3.0]oct-7-en-2-one (expanded ring system, CAS 35200-12-5) is not equivalent due to fundamentally divergent reactivity profiles. The 2-en-6-one isomer exhibits a distinct regioselectivity pattern in acid-catalyzed rearrangements, yielding protonated 1-acetylcyclopentadiene, whereas the saturated analog and 2-en-7-one isomer follow different isomerization pathways [1]. In enzymatic Baeyer-Villiger oxidations, the presence of the 2,3-double bond in conjugation with the cyclobutane ring dictates both regio- and enantioselectivity outcomes that differ markedly from those observed with saturated or regioisomeric substrates [2]. Furthermore, microbial reduction studies demonstrate that substrate recognition and enantioselectivity vary substantially between bicyclo[3.2.0]hept-2-en-6-one and bicyclo[3.3.0]oct-7-en-2-one [3]. These compound-specific behaviors preclude direct substitution and necessitate targeted procurement based on the intended transformation.

Quantitative Differentiation Evidence for Bicyclo[3.2.0]hept-2-en-6-one (CAS 13173-09-6): Head-to-Head and Cross-Study Performance Comparisons


Enzymatic Catalytic Efficiency (kcat/KM) with OTEMO Baeyer-Villiger Monooxygenase vs. Natural Substrate

The 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenase (OTEMO), a type I BVMO from Pseudomonas putida NCIMB 10007, converts (±)-cis-bicyclo[3.2.0]hept-2-en-6-one with a kcat/KM value of 49.3 mM⁻¹ s⁻¹ at pH 9.0 and 20°C [1]. For comparison, the enzyme's activity toward its natural camphor-pathway substrate, 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA, exhibits a kcat/KM of 270 mM⁻¹ s⁻¹ [1]. This catalytic efficiency of 49.3 mM⁻¹ s⁻¹ for bicyclo[3.2.0]hept-2-en-6-one, while lower than that for the natural substrate, is within a range that enables practical biocatalytic applications, as demonstrated by full conversion achieved with both OTEMO and 3,6-DKCMO enzymes under identical conditions [1].

Biocatalysis Baeyer-Villiger Monooxygenase Enzyme Kinetics Biochemical Engineering

Enantioselective Baeyer-Villiger Oxidation: MO14 BVMO Resolution Performance vs. Alternative Biocatalysts

E. coli cells expressing the Baeyer-Villiger monooxygenase MO14 from Rhodococcus jostii RHA1 catalyzed the resolution of racemic bicyclo[3.2.0]hept-2-en-6-one to yield (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one (normal lactone) with >99% ee and residual (1S,5R)-ketone with 96% ee after 14 h at 16°C and 4.5 mM substrate concentration [1]. In contrast, fungal-mediated BV oxidation using Aspergillus amazonicus achieved a maximum conversion of 85% yield with 70% ee for the lactone product [2]. Whole-cell biotransformations with Acinetobacter NCIMB 9871 and cyclohexanone monooxygenase (CHMO) yielded varying enantioselectivities depending on the biocatalyst, while peracid and alkaline peroxide-mediated chemical oxidations produced only low amounts of the 3-oxabicyclo[3.3.0]oct-6-en-2-one abnormal lactone with no enantioselectivity [3].

Enantioselective Synthesis Kinetic Resolution Baeyer-Villiger Oxidation Chiral Lactones

Acid-Catalyzed Rearrangement Pathway Divergence: Bicyclo[3.2.0]hept-2-en-6-one vs. Saturated and Regioisomeric Analogs

In strong acids (FSO₃H and 96% H₂SO₄), bicyclo[3.2.0]hept-2-en-6-one undergoes rearrangement to yield protonated 1-acetylcyclopentadiene as the exclusive product [1]. This contrasts sharply with the behavior of structurally related analogs: bicyclo[3.2.0]heptan-6-one (saturated analog) cleanly isomerizes to protonated cyclohept-2-enone, while bicyclo[3.2.0]hept-2-en-7-one (regioisomer) rearranges to protonated cyclohepta-2,4-dienone [1]. The presence and position of the double bond dictate the thermodynamic and kinetic course of the acid-catalyzed two-carbon ring expansion, with the 2-en-6-one isomer uniquely directing rearrangement toward the cyclopentadienyl system rather than seven-membered rings.

Carbocation Rearrangement Ring Expansion Mechanistic Chemistry Acid Catalysis

Microbial Reduction Screening: Substrate-Specific Enantioselectivity vs. Bicyclo[3.3.0]oct-7-en-2-one

Comparative microbial reduction studies evaluated bicyclo[3.2.0]hept-2-en-6-one (1d) alongside bicyclo[3.3.0]oct-7-en-2-one (1e) as substrates for various yeast and mold strains [1]. While the methyl-substituted bicyclo[3.2.0]hept-3-en-6-one series (1a-c) produced endo-alcohols with good yields and enantiomeric excess, the unsubstituted bicyclo[3.2.0]hept-2-en-6-one (1d) exhibited distinct bioreduction behavior, yielding different product distributions and enantioselectivity profiles compared to the expanded ring system 1e [1]. The study explicitly notes that comparisons with both 1d and 1e are reported, underscoring that substrate ring size and double bond position significantly influence microbial recognition and reduction outcomes.

Microbial Reduction Chiral Alcohols Bioreduction Substrate Specificity

Optimal Research and Industrial Application Scenarios for Bicyclo[3.2.0]hept-2-en-6-one (CAS 13173-09-6)


BVMO Activity Screening and Enzyme Characterization

Bicyclo[3.2.0]hept-2-en-6-one serves as a standard benchmark substrate for Baeyer-Villiger monooxygenase (BVMO) characterization. Its well-documented kinetic parameters (kcat/KM = 49.3 mM⁻¹ s⁻¹ for OTEMO; kcat = 4.0 s⁻¹, KM = 0.20 mM for other BVMOs) provide a quantifiable reference for comparing novel BVMO candidates against established enzymes [1][2]. The compound's ability to yield either "normal" or "abnormal" lactone regioisomers depending on the BVMO active-site architecture makes it particularly valuable for probing regiodivergent enzyme mechanisms .

Enantioselective Synthesis of Chiral Lactone Building Blocks

The kinetic resolution of racemic bicyclo[3.2.0]hept-2-en-6-one via MO14 BVMO catalysis produces (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one with >99% ee and residual (1S,5R)-ketone with 96% ee [1]. These enantiopure lactones and ketones serve as key chiral synthons for prostaglandin analogs and other bioactive cyclopentanoid natural products [2]. The process has been demonstrated at gram scale in fermentors, confirming its scalability for preparative applications [1].

Synthesis of Substituted Cyclopentadiene Derivatives via Acid-Catalyzed Rearrangement

Exclusive formation of protonated 1-acetylcyclopentadiene from bicyclo[3.2.0]hept-2-en-6-one in strong acid provides a unique synthetic entry to functionalized cyclopentadiene systems that cannot be accessed from the saturated analog or the 2-en-7-one regioisomer [1]. This transformation enables the preparation of cyclopentadienyl ligands and other π-complex precursors without competitive seven-membered ring formation, offering a clean, predictable route for organometallic chemistry applications [1].

Microbial Reduction Studies for Chiral Alcohol Production

The distinct bioreduction profile of bicyclo[3.2.0]hept-2-en-6-one relative to expanded ring systems like bicyclo[3.3.0]oct-7-en-2-one makes it a valuable substrate for screening microbial strains with novel ketoreductase activities [1]. Comparative studies using this compound alongside structural analogs enable identification of biocatalysts with unique substrate specificity and enantioselectivity patterns for producing homochiral secondary alcohols [1].

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